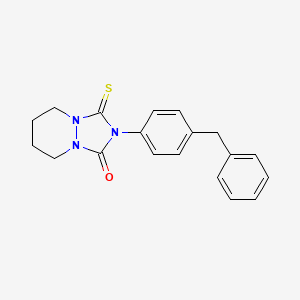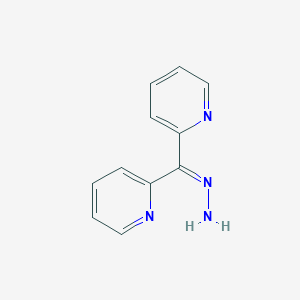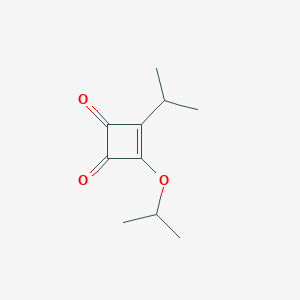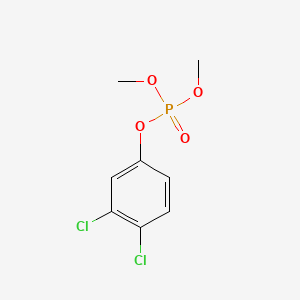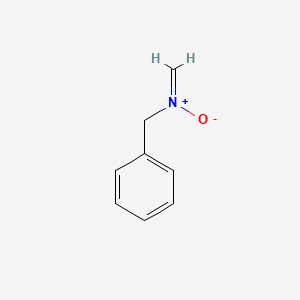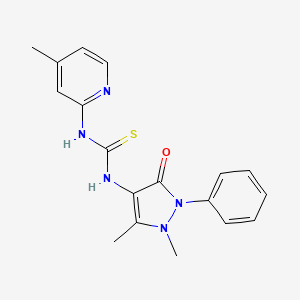
Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an antipyrinyl group, a methylpyridyl group, and a thio group attached to the urea backbone. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(4-methylpyridyl)thiourea under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The antipyrinyl and methylpyridyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents or strong acids/bases may be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” involves its interaction with specific molecular targets. The antipyrinyl and methylpyridyl groups may bind to enzymes or receptors, modulating their activity. The thio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-
- Urea, 1-(4-antipyrinyl)-3-(2-(4-chloropyridyl))-2-thio-
- Urea, 1-(4-antipyrinyl)-3-(2-(4-ethylpyridyl))-2-thio-
Uniqueness
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is unique due to the presence of the 4-methylpyridyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
73953-56-7 |
|---|---|
分子式 |
C18H19N5OS |
分子量 |
353.4 g/mol |
IUPAC名 |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C18H19N5OS/c1-12-9-10-19-15(11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25) |
InChIキー |
OCJNMHHYMKNSAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


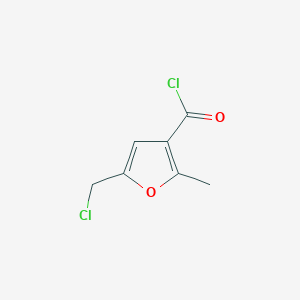
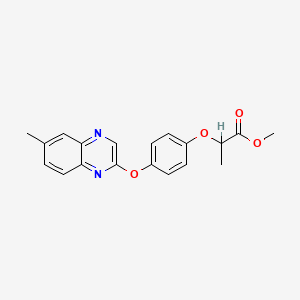
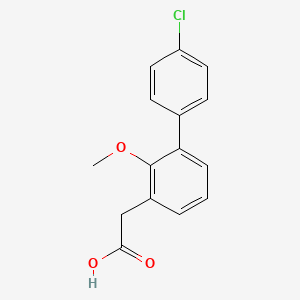
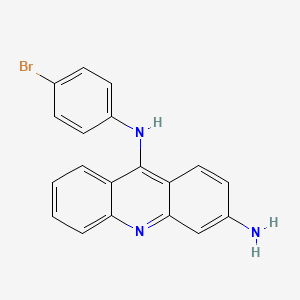

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

